molecular formula C9H9ClO B1346139 2-Chloropropiophenone CAS No. 6084-17-9

2-Chloropropiophenone

Cat. No.: B1346139
CAS No.: 6084-17-9
M. Wt: 168.62 g/mol
InChI Key: AXCPQHPNAZONTH-UHFFFAOYSA-N
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Description

2-Chloropropiophenone is an organic compound with the molecular formula C9H9ClO. It is a chlorinated derivative of propiophenone and is known for its use in various chemical reactions and applications. The compound is characterized by a phenyl group attached to a chlorinated propanone moiety.

Biochemical Analysis

Biochemical Properties

2-Chloropropiophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with dehalogenase enzymes, which facilitate the removal of halogen atoms from organic compounds. This interaction is crucial for the biotransformation of this compound into less toxic compounds. Additionally, this compound can interact with various proteins involved in cellular signaling pathways, influencing their activity and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that this compound can modulate the activity of key signaling proteins, leading to changes in cellular responses. Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the expression of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific enzymes, such as dehalogenases, inhibiting their activity and preventing the breakdown of halogenated compounds. Additionally, it can activate or inhibit other enzymes involved in metabolic pathways, leading to alterations in cellular metabolism. These interactions can result in changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products. These degradation products can have different biochemical properties and effects on cells. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, this compound undergoes oxidation, reduction, or hydrolysis, leading to the formation of intermediate metabolites. These intermediates can then undergo phase II reactions, such as conjugation with glucuronic acid or glutathione, resulting in more water-soluble and excretable compounds. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. Once inside the cell, this compound can interact with specific transporters that facilitate its movement across cellular membranes. Additionally, binding proteins can influence its localization and accumulation within different cellular compartments. These interactions can affect the overall distribution and bioavailability of this compound within the cell .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound may be localized to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting signals. These localization patterns can influence its activity and function within the cell, affecting various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloropropiophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene with 2-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H6+ClCH2COClAlCl3C6H5COCH2Cl+HCl\text{C}_6\text{H}_6 + \text{ClCH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COCH}_2\text{Cl} + \text{HCl} C6​H6​+ClCH2​COClAlCl3​​C6​H5​COCH2​Cl+HCl

Another method involves the chlorination of propiophenone using chlorine gas in the presence of a catalyst such as aluminum chloride. This method typically requires low-temperature hydrolysis, water washing, and reduced pressure distillation to obtain a refined product .

Industrial Production Methods

Industrial production of this compound often involves the chlorination of propiophenone in the presence of a catalyst. The process includes steps such as chlorination, hydrolysis, washing, and distillation to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloropropiophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize the compound.

Major Products Formed

    Substitution: Formation of substituted derivatives such as amines or thioethers.

    Reduction: Formation of 2-chloropropanol.

    Oxidation: Formation of 2-chlorobenzoic acid.

Scientific Research Applications

2-Chloropropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloropropiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    Propiophenone: The parent compound without the chlorine substitution.

    2-Bromopropiophenone: A brominated derivative with similar reactivity.

    2-Iodopropiophenone: An iodinated derivative with distinct reactivity due to the larger atomic size of iodine.

Uniqueness

2-Chloropropiophenone is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the compound’s electrophilic nature allows it to interact with a wide range of nucleophiles, enhancing its utility in chemical synthesis .

Properties

IUPAC Name

2-chloro-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCPQHPNAZONTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278004
Record name 2-Chloropropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6084-17-9
Record name 2-Chloro-1-phenyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6084-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 5663
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Record name 6084-17-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5663
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloropropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do substituents on the aromatic ring of 2-chloropropiophenone influence its photochemical reactivity?

A: Research has shown that the presence and position of substituents on the aromatic ring of this compound can significantly alter the product distribution in photosolvolysis reactions. For instance, when this compound undergoes photosolvolysis in 2,2,2-trifluoroethanol, electron-donating substituents, such as methoxy groups, at the para- and meta-positions were found to favor the formation of heterolytic nucleophilic substitution products over phenyl-rearrangement products. [] This suggests that electron-donating groups can stabilize the reaction intermediates involved in the heterolytic pathway.

Q2: What types of reactions can this compound undergo upon photoexcitation?

A: this compound is known to undergo both heterolytic and homolytic photoreactions. Studies have demonstrated its participation in photosolvolysis reactions, leading to the formation of both nucleophilic substitution products and products arising from phenyl rearrangement. [] The specific reaction pathway and product distribution are influenced by factors like the solvent, the presence of catalysts, and the nature of substituents on the aromatic ring.

Q3: Beyond photosolvolysis, are there other methods for inducing transformations in this compound?

A: Yes, research indicates that this compound can undergo phenyl rearrangement under the influence of catalysts like silver tetrafluoroborate (AgBF4). [] This suggests that alternative reaction pathways, distinct from photochemical ones, can be exploited to achieve desired transformations in this compound.

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